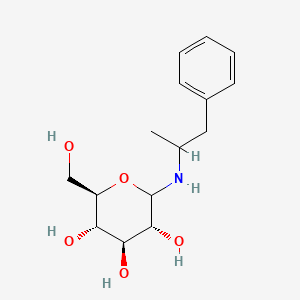
Glyco-amphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyco-amphetamine, also known as N-(alpha-Methylphenethyl)-D-Glucopyranosylamine, is a compound that combines the stimulant properties of amphetamine with the glycosylation of glucose. This unique structure allows it to interact with various biological systems in distinctive ways. This compound is of interest in both scientific research and potential therapeutic applications due to its multifaceted effects on the central nervous system and metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of glyco-amphetamine typically involves the glycosylation of amphetamine. One common method is the reaction of amphetamine with a glucosyl donor under acidic or enzymatic conditions. The reaction can be catalyzed by glycosyltransferases or chemical catalysts to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation processes using bioreactors equipped with immobilized enzymes. These methods ensure high yield and purity of the product. The reaction conditions are optimized to maintain the stability of both the amphetamine and glucose moieties .
Análisis De Reacciones Químicas
Types of Reactions: Glyco-amphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenyl ring or the amine group, leading to the formation of hydroxylated or nitroso derivatives.
Reduction: The nitroso derivatives can be reduced back to the amine form under specific conditions.
Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include hydroxylated derivatives, nitroso compounds, and N-substituted glyco-amphetamines .
Aplicaciones Científicas De Investigación
Glyco-amphetamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of glycosylation on the pharmacokinetics of amphetamines.
Biology: Investigated for its effects on glucose metabolism and its potential role in modulating insulin sensitivity.
Medicine: Explored for its potential use in treating metabolic disorders and as a stimulant with reduced abuse potential compared to traditional amphetamines.
Industry: Utilized in the development of novel glycosylated drugs and as a reference standard in analytical chemistry .
Mecanismo De Acción
Glyco-amphetamine exerts its effects through multiple mechanisms:
Central Nervous System: It stimulates the release of neurotransmitters such as dopamine and norepinephrine by interacting with their respective transporters. .
Metabolic Pathways: The glycosylation of amphetamine allows it to interact with glucose transporters and enzymes involved in glucose metabolism, potentially influencing insulin sensitivity and energy homeostasis
Comparación Con Compuestos Similares
Glyco-amphetamine can be compared with other similar compounds such as:
Amphetamine: The parent compound, known for its stimulant effects on the central nervous system.
Methamphetamine: A more potent stimulant with higher abuse potential.
Methylphenidate: A stimulant used in the treatment of ADHD, with a different mechanism of action.
Ephedrine: A naturally occurring compound with stimulant and sympathomimetic effects .
Uniqueness: this compound’s uniqueness lies in its glycosylation, which modifies its pharmacokinetic and pharmacodynamic properties, potentially reducing its abuse potential while retaining its therapeutic effects .
Propiedades
Fórmula molecular |
C15H23NO5 |
|---|---|
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(1-phenylpropan-2-ylamino)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H23NO5/c1-9(7-10-5-3-2-4-6-10)16-15-14(20)13(19)12(18)11(8-17)21-15/h2-6,9,11-20H,7-8H2,1H3/t9?,11-,12-,13+,14-,15?/m1/s1 |
Clave InChI |
SGWHGUIQACNBIX-XPMBSJARSA-N |
SMILES isomérico |
CC(CC1=CC=CC=C1)NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
CC(CC1=CC=CC=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)

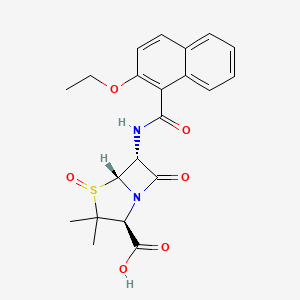
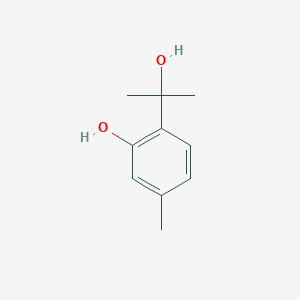
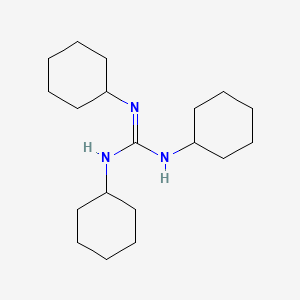

![1,4-Dichloro-2-[(chloromethyl)thio]-benzene](/img/structure/B13418502.png)
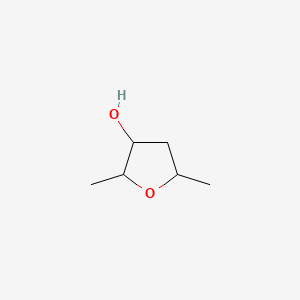
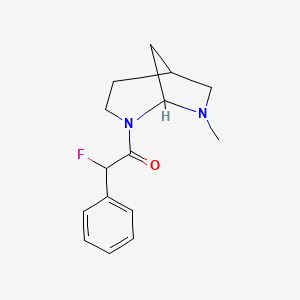
![2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile](/img/structure/B13418515.png)
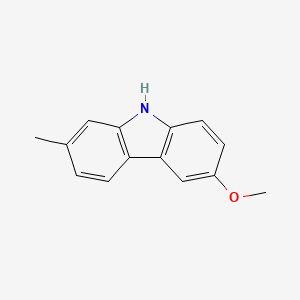
![(5S,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13418520.png)

![N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium](/img/structure/B13418527.png)
